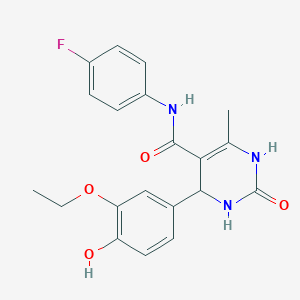![molecular formula C16H17N3O2S B2868918 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea CAS No. 58248-48-9](/img/structure/B2868918.png)
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 5,5-dimethyl-2-mercaptobenzothiazole with phenyl isocyanate and subsequently reacting the product with 3-aminophenylurea. In
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents Research has shown that derivatives of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea exhibit significant antibacterial and antifungal properties. For example, a study by Palkar et al. (2017) explored the synthesis of novel Schiff bases derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds also showed cytotoxic activity at non-cytotoxic concentrations, highlighting their potential as antimicrobial agents (Palkar et al., 2017).
Antileukemic Agents Several studies have investigated the potential of this compound derivatives as antileukemic agents. Prasanna et al. (2010) synthesized a new class of these derivatives, which were evaluated for their efficacy against human leukemia cells. The study found that compounds with certain substitutions on the phenyl ring of the thiourea moiety displayed significant cytotoxic effects, suggesting their potential as antileukemic agents (Prasanna et al., 2010).
Cancer Research The derivatives of this compound have also been explored in cancer research. For instance, research by Khidre and Radini (2021) involved the synthesis of novel thiazole derivatives incorporating pyridine moiety, which exhibited potential as antimicrobial agents and showed promising DNA gyrase inhibitory activity. This suggests their potential application in cancer treatment (Khidre & Radini, 2021).
Optical Materials In the field of organic optical materials, derivatives of this compound have shown potential. A study by He et al. (2009) involved the synthesis of novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, which were investigated for their UV-Vis absorption and fluorescence emission spectra in THF solution. These compounds may have potential applications in organic optical materials (He et al., 2009).
Propriétés
IUPAC Name |
1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-16(2)8-11-13(12(20)9-16)22-15(18-11)19-14(21)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBLSFIJOTVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
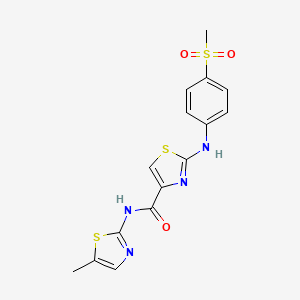
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
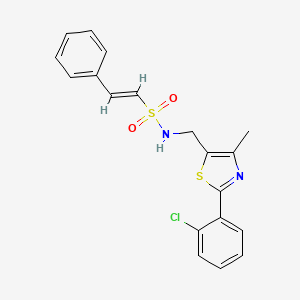
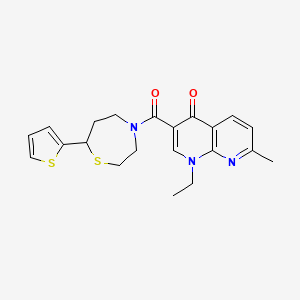
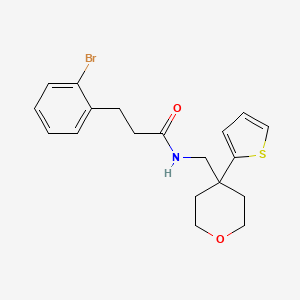
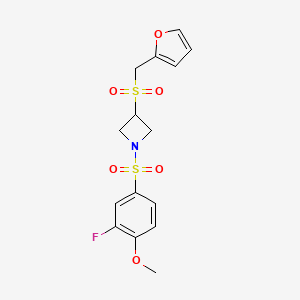
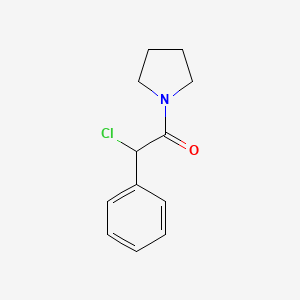

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
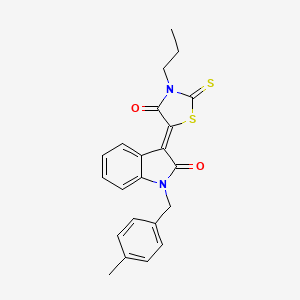
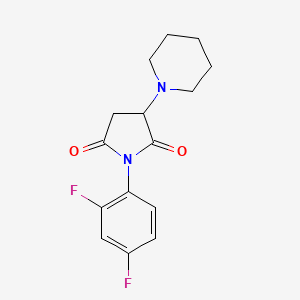
![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
